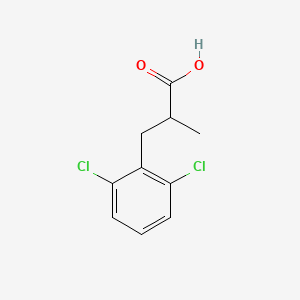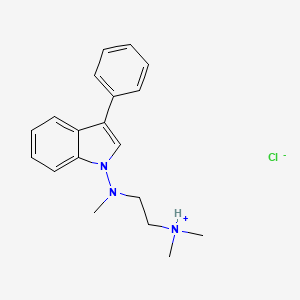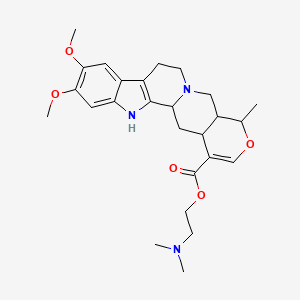
Antipressine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antipressine is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique chemical structure and properties, which make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antipressine typically involves a series of chemical reactions that require precise conditions to achieve the desired product. One common synthetic route involves the use of metal-catalyzed reactions, which have been shown to be effective in producing antidepressant molecules . These reactions often require specific catalysts, such as transition metals like iron, nickel, and ruthenium, to facilitate the formation of the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. Techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to isolate and purify the compound from reaction mixtures . These methods ensure that the final product meets the required purity standards for its intended applications.
化学反应分析
Types of Reactions: Antipressine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions. For instance, metal-catalyzed reactions often require specific conditions to achieve optimal results .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, thereby altering its chemical properties.
科学研究应用
Antipressine has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. Its unique structure allows researchers to explore novel catalytic processes and reaction pathways.
Biology: In the field of biology, this compound is studied for its potential therapeutic effects. It has been shown to interact with specific molecular targets, making it a candidate for drug development. Researchers are investigating its effects on various biological pathways to understand its potential as a treatment for mood disorders and other conditions .
Medicine: In medicine, this compound is being explored for its antidepressant properties. Studies have shown that it can modulate neurotransmitter levels in the brain, which may help alleviate symptoms of depression and anxiety . Its unique mechanism of action makes it a promising candidate for developing new antidepressant medications.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis, material science, and chemical engineering.
作用机制
The mechanism of action of Antipressine involves its interaction with specific molecular targets in the brain. It is believed to modulate the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which play a crucial role in regulating mood and behavior . By binding to these targets, this compound can enhance the signaling pathways that are involved in mood regulation, thereby exerting its antidepressant effects.
相似化合物的比较
Antipressine can be compared with other similar compounds, such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs). While SSRIs primarily target serotonin reuptake, this compound has a broader mechanism of action that involves multiple neurotransmitter systems . This makes it unique in its ability to address a wider range of symptoms associated with mood disorders.
List of Similar Compounds:- Selective serotonin reuptake inhibitors (SSRIs)
- Tricyclic antidepressants (TCAs)
- Monoamine oxidase inhibitors (MAOIs)
- Serotonin-norepinephrine reuptake inhibitors (SNRIs)
属性
IUPAC Name |
2-(dimethylamino)ethyl 6,7-dimethoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O5/c1-15-19-13-29-7-6-16-18-11-23(31-4)24(32-5)12-21(18)27-25(16)22(29)10-17(19)20(14-34-15)26(30)33-9-8-28(2)3/h11-12,14-15,17,19,22,27H,6-10,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMCARMHFZCZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OCCN(C)C)NC5=CC(=C(C=C45)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

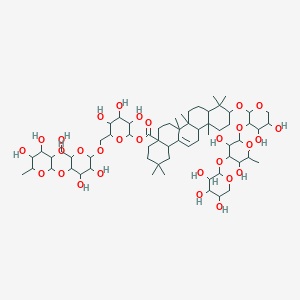
![1-[3-Methoxy-4-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12299433.png)
![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)

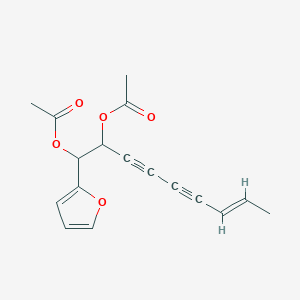

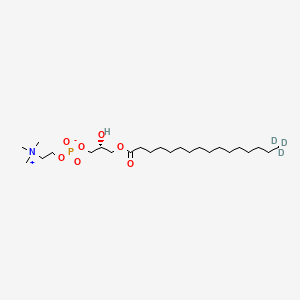
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)
![3-{5-[4-({1-[4-(6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenyl]piperidin-4-yl}methyl)piperazin-1-yl]-1-oxo-3H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B12299476.png)

